molecular formula C17H13N5S B2776790 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 868969-07-7

3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

Cat. No.: B2776790
CAS No.: 868969-07-7
M. Wt: 319.39
InChI Key: ZQNRTWVYBXZDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

6-benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-16-9-8-15-19-20-17(22(15)21-16)14-7-4-10-18-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNRTWVYBXZDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylhydrazine with benzyl isothiocyanate to form the intermediate, which is then cyclized using a suitable reagent like phosphorus oxychloride . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amines .

Scientific Research Applications

3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrazine
  • 6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-c]pyrimidine
  • 6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-d]pyridazine

Uniqueness

3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is unique due to its specific substitution pattern and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This compound has shown promising activity in inhibiting kinases, making it a valuable candidate for further research in medicinal chemistry .

Biological Activity

3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine] is a complex organic compound belonging to the class of triazolopyridazines. Its unique structural features contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine] is C₁₄H₁₃N₄S. The compound features a triazole ring fused to a pyridazine moiety with a benzylsulfanyl group at the 6-position and a pyridine ring at the 3-position. This arrangement is crucial for its reactivity and interaction with biological targets .

Biological Activity Overview

Research indicates that 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine] exhibits significant biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.
  • Antimicrobial Properties : Investigations have suggested potential efficacy against microbial pathogens.

Anticancer Activity

A pivotal study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine]. The research highlighted the following findings:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Cytotoxicity Results : The compound exhibited moderate to potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity of 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine]

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest that the compound could serve as a potential lead in developing new anticancer therapies .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of c-Met Kinase : A critical pathway in cancer progression.
  • Induction of Apoptosis : Evidence from studies indicates that treatment with this compound can lead to late apoptosis in cancer cells and cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine] may possess antimicrobial activity. Specific details regarding its spectrum of activity and mechanisms remain under investigation but suggest potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazolopyridazine derivatives:

  • Synthesis and Evaluation : A series of compounds were synthesized with varying functional groups to assess their antiproliferative activity against cancer cell lines.
  • Structure-Activity Relationship (SAR) : Studies focused on how modifications to the benzylsulfanyl group influenced biological activity revealed insights into optimizing efficacy .

Q & A

Q. What are the preferred synthetic routes for 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example:

  • Cyclization : Hydrazine intermediates undergo oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% .
  • Sulfanyl group introduction : Benzylthiol derivatives react with halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Catalyst selection (e.g., Pd/C for coupling reactions) and solvent choice (e.g., DMF for solubility) improve efficiency. Continuous flow reactors are suggested for scalability .

Q. How is the structural identity of this compound confirmed experimentally?

  • Spectroscopy : ¹H/¹³C NMR confirms aromatic protons and substituent positions, while high-resolution mass spectrometry (HRMS) validates the molecular formula .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the triazolo-pyridazine core and benzylsulfanyl group .
  • Chromatography : HPLC or GC-MS ensures purity (>95%) by detecting residual solvents or byproducts .

Q. What are the primary biological activities reported for this compound?

  • Antimicrobial activity : Inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans via disruption of cell membrane integrity .
  • Antitumor potential : Shows IC₅₀ values of 8–15 µM against HeLa and MCF-7 cells by targeting topoisomerase II .
  • Anti-inflammatory effects : COX-2 inhibition (IC₅₀: 0.8 µM) comparable to celecoxib .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, substituent position) affect biological activity?

  • Halogenation : Chlorine or fluorine at the benzyl group enhances antimicrobial potency by 30–50% due to increased lipophilicity .
  • Substituent position : A para-methoxy group on the pyridine ring improves COX-2 selectivity (10-fold over COX-1) .
  • Data contradiction : Meta-substituted analogs show reduced activity in kinase assays, suggesting steric hindrance at target binding sites .

Q. What computational or experimental methods are used to elucidate the mechanism of action?

  • Molecular docking : Predicts binding to PDE4 isoforms (ΔG: −9.2 kcal/mol) via hydrogen bonding with Glu574 and hydrophobic interactions with Phe538 .
  • Kinetic studies : Time-dependent inhibition of PDE4B (kinact: 0.05 min⁻¹) supports covalent modification of catalytic residues .
  • Metabolomics : LC-MS/MS identifies glutathione adducts, suggesting reactive metabolite formation in hepatic microsomes .

Q. How can researchers resolve discrepancies in biological data across similar triazolo-pyridazine derivatives?

  • Control experiments : Validate assay conditions (e.g., ATP levels in cytotoxicity assays) to rule out false positives .
  • SAR analysis : Compare IC₅₀ values of analogs with varying substituents to identify pharmacophore requirements (Table 1) .
  • Crystallographic overlap : Superimpose X-ray structures to assess conformational flexibility impacting target engagement .

Q. Table 1: Substituent Effects on Antitumor Activity

Substituent PositionIC₅₀ (HeLa, µM)Key Interaction
Benzylsulfanyl (para)8.2Hydrophobic pocket
2-Chlorobenzyl12.4Halogen bonding
4-Methoxyphenyl6.9H-bond with Tyr723
Data from

Q. What strategies mitigate synthetic challenges (e.g., low yield, impurity formation)?

  • Purification : Use flash chromatography (silica gel, EtOAc/hexane) to separate regioisomers .
  • Byproduct minimization : Replace Cr(VI) oxidants with NaOCl to avoid toxic intermediates .
  • Scale-up : Employ flow chemistry to reduce reaction time from 24h to 2h .

Q. How is this compound utilized in drug discovery pipelines?

  • Lead optimization : Modify the benzylsulfanyl group to improve metabolic stability (t½ in liver microsomes: 45 min → 120 min) .
  • Target validation : CRISPR knockouts confirm PDE4D as the primary target in anti-inflammatory assays .
  • Toxicity screening : Ames tests show no mutagenicity at ≤100 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.